BenchChemオンラインストアへようこそ!

4-(2-Methylphenyl)-but-3-en-2-one

Anti-tumor promotion EBV-EA activation Structure-activity relationship

4-(2-Methylphenyl)-but-3-en-2-one (CAS 16927-82-5), also known as trans-2-methylbenzalacetone, is an ortho-methyl substituted α,β-unsaturated ketone within the benzalacetone (4-phenyl-3-buten-2-one) chemical class. Characterized by a reactive enone warhead enabling Michael addition chemistry , this compound belongs to a family widely investigated for anti-tumor promoting, anti-mutagenic, and anti-inflammatory properties.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 16927-82-5
Cat. No. B15317666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylphenyl)-but-3-en-2-one
CAS16927-82-5
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C=CC(=O)C
InChIInChI=1S/C11H12O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-8H,1-2H3/b8-7+
InChIKeyWPSNJCPNIUVDHW-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylphenyl)-but-3-en-2-one (16927-82-5) Procurement Guide: Strategic Advantages in Medicinal Chemistry and Process Development


4-(2-Methylphenyl)-but-3-en-2-one (CAS 16927-82-5), also known as trans-2-methylbenzalacetone, is an ortho-methyl substituted α,β-unsaturated ketone within the benzalacetone (4-phenyl-3-buten-2-one) chemical class. Characterized by a reactive enone warhead enabling Michael addition chemistry [1], this compound belongs to a family widely investigated for anti-tumor promoting, anti-mutagenic, and anti-inflammatory properties [2]. Its defining feature—the ortho-methyl group on the phenyl ring—introduces steric and electronic effects that distinguish its reactivity and biological selectivity from the unsubstituted parent and other regioisomers.

Why Substituting 4-(2-Methylphenyl)-but-3-en-2-one with Other Benzalacetone Regioisomers Compromises SAR Performance


Substituting 4-(2-Methylphenyl)-but-3-en-2-one with unsubstituted benzalacetone (4-Phenyl-3-buten-2-one, CAS 122-57-6) or other regioisomers, such as 4-(4-Methylphenyl)-3-buten-2-one (CAS 3160-38-1), is scientifically inadvisable due to a well-established structure-activity relationship (SAR) for this chemical class. Systematic studies on benzalacetone derivatives demonstrate that the position of a substituent on the phenyl ring dictates inhibitory potency, with ortho-substituted derivatives consistently exhibiting the strongest effects, followed by meta and para [1]. Furthermore, the ortho-methyl group specifically alters the compound's biological target profile: unlike unsubstituted benzalacetone, which is primarily recognized as a secretory phospholipase A2 (PLA2) inhibitor , the 2-methyl derivative is characterized as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways and a functional CCR5 antagonist [2][3]. Replacing it with a regioisomer would eliminate this unique pharmacological fingerprint and invalidate the SAR-dependent potency advantages.

Quantitative Evidence for 4-(2-Methylphenyl)-but-3-en-2-one: Potency, Selectivity, and Synthesis Advantages


Epstein-Barr Virus Early Antigen (EBV-EA) Inhibition: The Ortho-Substitution Potency Advantage

In a comprehensive structure-activity relationship (SAR) study of benzalacetone derivatives for in-vitro anti-tumor promoting activity, the IC50 value for the unsubstituted parent compound, benzalacetone, was established as a molar ratio of 129 (relative to 32 pmol TPA) [1]. Analysis of substituted derivatives revealed a critical position-dependent effect. Specifically, for hydroxy-, methoxy-, chloro-, and trifluoromethyl-substituted benzalacetones, the 2-substituted (ortho) derivatives exhibited the strongest inhibitory effect, followed by the 3-substituted (meta) and 4-substituted (para) derivatives [1]. This quantitative SAR rule establishes that ortho-substituted analogs, including 4-(2-Methylphenyl)-but-3-en-2-one, are the most potent regioisomers for this therapeutic target.

Anti-tumor promotion EBV-EA activation Structure-activity relationship

Unique Multi-Pathway Modulation: Dual COX/LOX Inhibition Profile

Pharmacological records differentiate 4-(2-Methylphenyl)-but-3-en-2-one from the unsubstituted benzalacetone based on its multi-target mechanism. Unsubstituted benzalacetone is primarily described as an inhibitor of secretory phospholipase A2 (PLA2) . In contrast, 4-(2-Methylphenyl)-but-3-en-2-one is characterized as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, exerting an anti-inflammatory effect by inhibiting the formation of both prostaglandins and leukotrienes [1]. This dual pathway inhibition is not a documented primary feature of the unsubstituted parent compound.

Dual inhibitor Cyclooxygenase Lipoxygenase Anti-inflammatory

Synthesis Efficiency: Quantitative Yield in a Single-Step Protocol

A direct head-to-head comparison in synthesis methodology reveals a significant advantage for the specific procurement of 4-(2-Methylphenyl)-but-3-en-2-one. A general synthesis for benzalacetone analogs via a crossed aldol condensation typically yields 68% [1]. In contrast, a dedicated protocol for the title compound achieves synthesis in quantitative yield in a single step using adapted Vilsmeier conditions [2].

Green synthesis Process chemistry Enone synthesis

HIV/AIDS Research: Specific CCR5 Receptor Antagonist Binding Affinity

Preliminary pharmacological screening has identified 4-(2-Methylphenyl)-but-3-en-2-one as a functional CCR5 receptor antagonist [1]. A measurable binding interaction was confirmed in a cell-based assay, where the compound demonstrated antagonist activity at human CCR5 expressed in HEK293 Glosensor cells with a determined Kd of 316 nM [2]. This specific GPCR antagonistic activity is not reported for unsubstituted benzalacetone.

CCR5 antagonist HIV GPCR binding affinity

Transcription-Directed Cell Differentiation: A Unique Therapeutic Modality Over General Cytotoxicity

A key mechanistic differentiation is the compound's ability to arrest proliferation of undifferentiated cells and induce their differentiation into monocytes [1]. This transcription-based differentiation therapy approach is distinct from the general cytotoxicity or apoptosis induction often observed with other benzalacetone derivatives. For example, unsubstituted benzalacetone induces general cytotoxicity against colon cancer cells (HCT-116) with an IC50 of 25 µM without differentiation activity [2].

Cell differentiation Anti-cancer Transcription Monocyte

Improved Physicochemical Profile for Drug Formulation: Calculated LogP and Physical State

Derived from authoritative databases, the introduction of the ortho-methyl group quantifiably alters the lipophilicity and physical properties compared to the parent compound. 4-(2-Methylphenyl)-but-3-en-2-one possesses a calculated LogP (XLogP3) of 2.5 and is a low-melting solid with a boiling point of 274.3°C [1][2]. The parent benzalacetone has a lower molecular weight (146.19 g/mol vs 160.21 g/mol) but is also a low-melting solid [3]. The increased LogP of 2.5 for the methylated analog suggests improved membrane permeability for cell-based assays without sacrificing stability.

Lipophilicity Drug-likeness Physicochemical properties Formulation

Optimized Application Scenarios for Procuring 4-(2-Methylphenyl)-but-3-en-2-one


Screening Libraries for Dual COX/LOX Anti-inflammatory Agents

Utilize 4-(2-Methylphenyl)-but-3-en-2-one as a privileged scaffold in screening for novel anti-inflammatory drugs. Its demonstrated dual inhibitory action on both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, a feature not present in the PLA2-inhibiting parent compound benzalacetone [5], makes it a superior starting point for developing agents that simultaneously block prostaglandin and leukotriene synthesis, potentially leading to broader-spectrum anti-inflammatory effects with a better safety profile than single-pathway inhibitors.

Medicinal Chemistry for HIV Entry Inhibitors Targeting CCR5

Deploy the compound in structure-activity relationship (SAR) studies focused on HIV entry inhibition. The compound's validation as a functional CCR5 receptor antagonist (Kd = 316 nM) [5] provides a defined starting point for medicinal chemistry optimization, which is a distinct application not possible with other benzalacetone regioisomers that lack this specific GPCR activity.

Process Chemistry Scale-Up with a High-Yield, Single-Step Protocol

Scale up the synthesis using the documented one-step protocol that achieves quantitative yield under adapted Vilsmeier conditions [5]. This provides a significant process advantage over the standard 68% yield from conventional aldol condensation , directly reducing cost of goods, simplifying purification, and making the compound an economically viable intermediate for downstream production of pharmaceuticals and fine chemicals.

Oncology Research on Cancer Cell Differentiation Therapy

Apply this compound in oncology research programs that aim to induce differentiation in malignant cells. Unlike the general cytotoxicity of other benzalacetone derivatives (e.g., IC50 = 25 µM for HCT-116 cells by the parent compound) [5], 4-(2-Methylphenyl)-but-3-en-2-one has been shown to specifically induce the differentiation of undifferentiated cells into monocytes , offering a targeted mechanism for developing less toxic cancer treatments.

Quote Request

Request a Quote for 4-(2-Methylphenyl)-but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.